Cytotoxicity on NCI-H187 vs. Steffimycin B
Anthracophyllone exhibits moderate, selective cytotoxicity against the NCI-H187 (human small cell lung cancer) cell line, whereas its co-isolated structural analog, anthracophyllic acid, displays no detectable cytotoxicity in the same assay system [1]. This stark differential activity highlights the critical influence of the aristolane sesquiterpene scaffold on this specific biological response.
| Evidence Dimension | In vitro cytotoxicity against NCI-H187 cells |
|---|---|
| Target Compound Data | IC50 = 15.17 μM |
| Comparator Or Baseline | Anthracophyllic acid (spiro-sesquiterpene from same source); Inactive (IC50 > 50 μg/mL) |
| Quantified Difference | Target compound is active at low micromolar concentration; comparator shows no detectable activity. |
| Conditions | Resazurin microplate assay (REMA) [1]. |
Why This Matters
This head-to-head comparison proves the necessity of the aristolane core for NCI-H187 cytotoxicity, justifying the selection of Anthracophyllone over its inactive spiro-sesquiterpene analog for lung cancer cell studies.
- [1] Intaraudom C, Boonyuen N, Suvannakad R, Rachtawee P, Pittayakhajonwut P. Novel spiro-sesquiterpene from the mushroom Anthracophyllum sp. BCC18695. Phytochemistry Letters. 2013;6(3):345-349. View Source
